![molecular formula C15H21N5O5 B12395866 6-[(E)-4-Hydroxy-3-methylbut-2-enylamino]-9-beta-D-ribofuranosylpurine-d5](/img/structure/B12395866.png)
6-[(E)-4-Hydroxy-3-methylbut-2-enylamino]-9-beta-D-ribofuranosylpurine-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(E)-4-Hydroxy-3-methylbut-2-enylamino]-9-beta-D-ribofuranosylpurine-d5 is a synthetic compound known for its significant biological activity. It is a derivative of trans-Zeatin Riboside, a naturally occurring cytokinin involved in plant growth and development
Vorbereitungsmethoden
The synthesis of 6-[(E)-4-Hydroxy-3-methylbut-2-enylamino]-9-beta-D-ribofuranosylpurine-d5 involves several stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
6-[(E)-4-Hydroxy-3-methylbut-2-enylamino]-9-beta-D-ribofuranosylpurine-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a reference standard for analytical methods and as a building block for more complex molecules . In biology, it serves as a potent stimulant of cell division in plant tissue cultures, making it valuable for agricultural research. Additionally, it is used in industrial biotechnology for the production of bioactive compounds .
Wirkmechanismus
The mechanism of action of 6-[(E)-4-Hydroxy-3-methylbut-2-enylamino]-9-beta-D-ribofuranosylpurine-d5 involves its interaction with specific molecular targets and pathways. It is known to activate Vγ9/Vδ2 T-cells, a subset of human T-cells, through the accumulation of isopentenyl pyrophosphate (IPP) and the subsequent activation of the butyrophilin 3A1 protein . This activation leads to the lysis of cancer cells and the stimulation of immune responses, making it a promising candidate for immunotherapy .
Vergleich Mit ähnlichen Verbindungen
6-[(E)-4-Hydroxy-3-methylbut-2-enylamino]-9-beta-D-ribofuranosylpurine-d5 is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include trans-Zeatin Riboside, isopentenyl pyrophosphate (IPP), and (E)-4-hydroxy-3-methylbut-2-enyl pyrophosphate (HMBPP) . While these compounds share some structural similarities, this compound exhibits distinct properties that make it particularly valuable for specific scientific applications .
Eigenschaften
Molekularformel |
C15H21N5O5 |
|---|---|
Molekulargewicht |
356.39 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(E)-4,4,4-trideuterio-3-[dideuterio(hydroxy)methyl]but-2-enyl]amino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C15H21N5O5/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(24)11(23)9(5-22)25-15/h2,6-7,9,11-12,15,21-24H,3-5H2,1H3,(H,16,17,18)/b8-2+/t9-,11-,12-,15-/m1/s1/i1D3,4D2 |
InChI-Schlüssel |
GOSWTRUMMSCNCW-KYUZQXDJSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])/C(=C\CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)/C([2H])([2H])O |
Kanonische SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,6R)-6-[(3S,7S,10S,12S,13R,14R,17R)-12-acetyloxy-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B12395787.png)
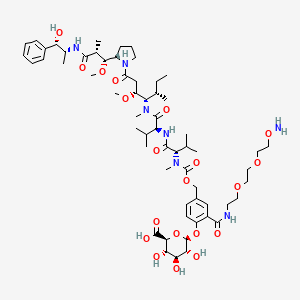

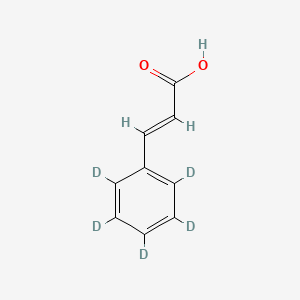




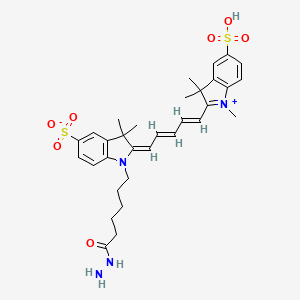
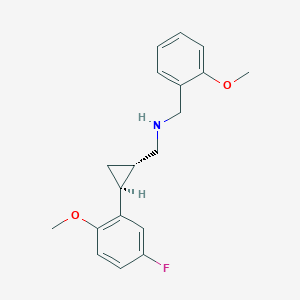

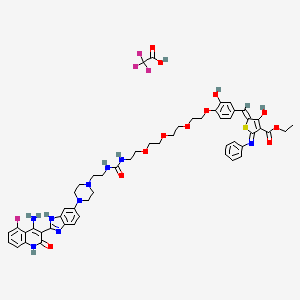
![N-[1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12395859.png)

